(E)-1-bromo-3-chloroprop-1-ene
CAS No.: 37675-31-3
Cat. No.: VC2217996
Molecular Formula: C3H4BrCl
Molecular Weight: 155.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37675-31-3 |
---|---|
Molecular Formula | C3H4BrCl |
Molecular Weight | 155.42 g/mol |
IUPAC Name | (E)-1-bromo-3-chloroprop-1-ene |
Standard InChI | InChI=1S/C3H4BrCl/c4-2-1-3-5/h1-2H,3H2/b2-1+ |
Standard InChI Key | XSESUBJBCQPSAT-OWOJBTEDSA-N |
Isomeric SMILES | C(/C=C/Br)Cl |
SMILES | C(C=CBr)Cl |
Canonical SMILES | C(C=CBr)Cl |
Introduction
Structural Characteristics and Identification
Molecular Structure
(E)-1-bromo-3-chloroprop-1-ene is a three-carbon unsaturated compound with a bromine atom at the 1-position and a chlorine atom at the 3-position of the propene chain. The "(E)" designation indicates the trans configuration of the substituents across the double bond, which is an important stereochemical feature that influences its reactivity and physical properties. The compound contains one carbon-carbon double bond with the halogen atoms positioned at opposite ends of the carbon chain, creating a reactive functional handle for various transformations . This structural arrangement provides unique reactivity patterns that differentiate it from its isomers, making it particularly useful in stereoselective synthesis.
Physical and Chemical Properties
Physical Properties
(E)-1-bromo-3-chloroprop-1-ene is a colorless to pale yellow liquid at room temperature with characteristic halogenated alkene odor. The compound exhibits physical properties typical of low molecular weight halogenated hydrocarbons, including volatility and low water solubility. Its molecular weight of 155.42 g/mol places it in the range of small organic molecules, while its density is higher than water due to the presence of heavy halogen atoms . The compound must be handled with appropriate care due to its volatility and potential inhalation hazards.
Table 2: Physical Properties of (E)-1-bromo-3-chloroprop-1-ene
Property | Value | Source |
---|---|---|
Molecular Weight | 155.42 g/mol | Computed by PubChem 2.2 |
Physical State | Liquid at room temperature | Inferred from class properties |
Exact Mass | 153.91849 Da | Computed by PubChem 2.2 |
Boiling Point | Requires fractional distillation | Inferred from synthesis protocol |
Chemical Properties
The chemical behavior of (E)-1-bromo-3-chloroprop-1-ene is characterized by the presence of both carbon-carbon unsaturation and carbon-halogen bonds, making it reactive in various contexts. The compound possesses zero hydrogen bond donors and zero hydrogen bond acceptors, which affects its solubility profile and interactions with biological systems . With a calculated XLogP3-AA value of 1.8, it demonstrates moderate lipophilicity, influencing its distribution in biological and environmental systems.
Table 3: Chemical Properties of (E)-1-bromo-3-chloroprop-1-ene
Property | Value | Source |
---|---|---|
XLogP3-AA | 1.8 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
The compound's reactivity is significantly influenced by the presence of the vinyl bromide functionality, which can undergo metal-halogen exchange reactions with organolithium reagents. This makes it particularly useful as a synthetic precursor in organic chemistry, where it can be transformed into various functionalized compounds through well-established synthetic methodologies .
Synthesis and Preparation Methods
Standard Synthetic Route
The synthesis of (E)-1-bromo-3-chloroprop-1-ene has been documented in the scientific literature, with a well-established procedure starting from (E)-3-bromoprop-2-en-1-ol. The synthesis involves the substitution of the hydroxyl group with a chlorine atom using hexachloroacetone as the chlorinating agent and triphenylphosphine as a mediator . This approach maintains the stereochemistry of the starting material, resulting in the desired (E)-configuration in the final product.
The detailed synthetic procedure involves a careful reaction sequence carried out under controlled temperature conditions. According to reported methods, (E)-3-bromoprop-2-en-1-ol is treated with hexachloroacetone at 0°C, followed by the portionwise addition of triphenylphosphine. After completion of the reaction, the mixture undergoes fractional distillation to isolate pure (E)-1-bromo-3-chloroprop-1-ene . The purification process is critical to obtain a high-quality product suitable for subsequent synthetic applications.
Purification and Quality Control
Obtaining pure (E)-1-bromo-3-chloroprop-1-ene requires careful fractional distillation, as reported in the literature. The initial distillation typically yields a product of approximately 90% purity, necessitating a second distillation to achieve the desired purity level . This process is essential to remove impurities that could interfere with subsequent reactions, particularly those involving sensitive organometallic reagents. The quality of the final product can be assessed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography (GC), and infrared (IR) spectroscopy to confirm both the identity and purity of the compound.
Chemical Reactivity and Transformations
Metal-Halogen Exchange Reactions
One of the most important reactions of (E)-1-bromo-3-chloroprop-1-ene is the metal-halogen exchange with organolithium reagents, particularly tert-butyllithium (t-BuLi). This reaction selectively targets the bromine atom, resulting in the formation of 3-chloro-1-lithiopropene, a valuable synthetic intermediate . This transformation is typically conducted at low temperatures (-78°C) to ensure selectivity and to prevent decomposition of the highly reactive organolithium species. The resulting 3-chloro-1-lithiopropene (compound 4 in the literature) is unstable at higher temperatures but can be trapped in situ with various electrophiles to yield a range of functionalized products.
The selective reactivity of the bromine atom over the chlorine atom in the metal-halogen exchange is a notable feature that allows for regioselective transformations. This selectivity is based on the general reactivity trend where vinyl bromides undergo metal-halogen exchange more readily than vinyl chlorides, providing a powerful tool for synthetic chemists to create complex molecular architectures .
Reactions with Boronic Esters
A significant application of (E)-1-bromo-3-chloroprop-1-ene in synthetic chemistry involves its conversion to 3-chloro-1-lithiopropene and subsequent reaction with alkylboronic esters. These reactions lead to rearrangement products that, upon oxidation, yield valuable 3-alkylprop-1-en-3-ols . This synthetic pathway is particularly valuable as it allows for the incorporation of a wide range of alkyl groups, including primary, secondary, benzylic, and even tertiary substituents.
The mechanism of this transformation involves the initial formation of an ate complex between the lithiated intermediate and the boronic ester, followed by a 1,2-migration of the alkyl group from boron to carbon. This migration typically occurs with retention of stereochemical configuration at the migrating carbon, making this an attractive method for the stereoselective construction of carbon-carbon bonds . The versatility of this approach enables the synthesis of structurally diverse allylic alcohols, which are important intermediates in the preparation of natural products and pharmaceutically active compounds.
Classification | Description | GHS Pictograms |
---|---|---|
Physical Hazards | H226: Flammable liquid and vapor | GHS02 |
Health Hazards | H302: Harmful if swallowed | GHS07 |
H318: Causes serious eye damage | GHS05 | |
H315: Causes skin irritation | GHS07 | |
H335: May cause respiratory irritation | GHS07 | |
Environmental Hazards | H412: Harmful to aquatic life with long-lasting effects | - |
Applications in Organic Synthesis
As a Building Block for Allylic Alcohols
The primary application of (E)-1-bromo-3-chloroprop-1-ene in organic synthesis is as a precursor for the preparation of 3-alkylprop-1-en-3-ols through its lithiation and subsequent reaction with alkylboronic esters. This synthetic pathway provides access to structurally diverse allylic alcohols that are valuable intermediates in the synthesis of complex organic molecules . The methodology is particularly valuable because it allows for the incorporation of alkyl groups with retention of stereochemical integrity, a feature that is often challenging to achieve using alternative synthetic approaches.
The synthetic utility of this approach is demonstrated by its compatibility with primary, secondary, benzylic, and tertiary alkylboronic esters, offering a broad scope for structural diversification . This flexibility makes (E)-1-bromo-3-chloroprop-1-ene an important reagent in the synthetic organic chemist's toolkit, particularly for the construction of complex carbon frameworks featuring allylic alcohol moieties.
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